5-Norbornene-2-acetic acid succinimidyl ester
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Description
5-Norbornene-2-acetic acid succinimidyl ester, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.266. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-Norbornene-2-acetic acid succinimidyl ester are amine-containing compounds , such as lysine residues on proteins/peptides . The succinimidyl ester group of the compound is designed to react with these targets.
Mode of Action
The succinimidyl ester group in the compound reacts with amine-containing compounds, specifically the lysine residues on proteins/peptides . This reaction forms a covalent bond, leading to a change in the structure of the target protein or peptide.
Biochemical Pathways
The compound is involved in bioorthogonal reactions , specifically the inverse electron demand Diels-Alder cycloaddition reaction . Norbornene, a part of the compound, has been shown to react with 1,2,4,5-tetrazines in this type of reaction. This reaction is bioorthogonal, meaning it can occur inside living organisms without interfering with native biochemical processes.
Result of Action
The result of the compound’s action is the formation of a covalent bond with amine-containing compounds, leading to a change in the structure of the target protein or peptide . This can be useful in biological imaging applications, where the compound can be used to label proteins or peptides with a fluorescent dye or other marker for visualization .
Biochemical Analysis
Biochemical Properties
The succinimidyl ester group of 5-Norbornene-2-acetic acid succinimidyl ester can react with amine-containing compounds such as lysine residues on proteins/peptides . This property allows it to interact with a variety of enzymes, proteins, and other biomolecules.
Molecular Mechanism
This compound has been shown to react with 1,2,4,5-tetrazines in an inverse electron demand Diels-Alder cycloaddition reaction . This bioorthogonal reaction has been demonstrated to be useful in biological imaging applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2-bicyclo[2.2.1]hept-5-enyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-11-3-4-12(16)14(11)18-13(17)7-10-6-8-1-2-9(10)5-8/h1-2,8-10H,3-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGNOQQTUYLDKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2CC3CC2C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.